molecular formula C26H38N2O4 B13753615 2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide CAS No. 27468-61-7

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B13753615
CAS No.: 27468-61-7
M. Wt: 442.6 g/mol
InChI Key: UGNSNUXMXCXGNI-UHFFFAOYSA-N
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Description

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines phenoxy, diethylamino, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and methoxy intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the coupling of the intermediates under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-butoxyphenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxyphenyl)acetamide
  • 2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

27468-61-7

Molecular Formula

C26H38N2O4

Molecular Weight

442.6 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H38N2O4/c1-5-8-20-31-24-14-16-25(17-15-24)32-21-26(29)28(19-9-18-27(6-2)7-3)22-10-12-23(30-4)13-11-22/h10-17H,5-9,18-21H2,1-4H3

InChI Key

UGNSNUXMXCXGNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCCN(CC)CC)C2=CC=C(C=C2)OC

Origin of Product

United States

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